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Executive Summary

Esomeprazole strontium is a proton pump inhibitor (PPI) indicated for the same conditions as
esomeprazole magnesium, including gastroesophageal reflux disease (GERD), erosive
esophagitis, and risk reduction of NSAID-associated gastric ulcers.[1][2] While the active
moiety responsible for acid suppression is esomeprazole, the presence of the strontium ion has
prompted inquiries into its potential physiological effects, particularly concerning bone
metabolism. This technical guide provides an in-depth analysis of the strontium ion in
esomeprazole strontium, drawing upon non-clinical and clinical data, with a focus on its
pharmacokinetic profile and its potential, albeit minimal, impact on bone biology.

The key takeaway is that the daily dose of strontium delivered by esomeprazole strontium is
approximately 5.09 mg at the highest recommended adult dose, which is over 130 times lower
than the therapeutic dose of strontium (as strontium ranelate) used for the treatment of
osteoporosis.[3][4] Non-clinical studies and regulatory evaluation by the U.S. Food and Drug
Administration (FDA) have concluded that at these low exposure levels, strontium-related
effects on bone are not anticipated in the adult population.[3] However, as strontium is known
to be incorporated into bone, its effects on skeletal development in pediatric populations require
further evaluation.[5]

Pharmacokinetics of Esomeprazole Strontium
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The approval of esomeprazole strontium was based on the extensive clinical data of
esomeprazole magnesium, with bioequivalence studies confirming the comparable
pharmacokinetic profiles of the two salt forms. The primary pharmacokinetic parameters of
esomeprazole, the maximum plasma concentration (Cmax) and the area under the plasma
concentration-time curve (AUC), are comparable between esomeprazole strontium and
esomeprazole magnesium.

While a direct head-to-head bioequivalence table for the strontium and magnesium salts is not
publicly available, the FDA has stated their comparability. The following tables summarize the

pharmacokinetic parameters for esomeprazole strontium and showcase the bioequivalence

between different formulations of esomeprazole magnesium, which serves as a reliable proxy

for the expected performance of esomeprazole strontium.

Table 1: Pharmacokinetic Parameters of Esomeprazole Following a Single Oral Dose of
Esomeprazole Strontium 49.3 mg in Healthy Adult Volunteers under Fasting Conditions

Esomeprazole strontium delayed-release
Parameter
capsules 49.3 mg

Data not explicitly provided in a numerical
c (ng/mL) format in the available public documents, but
max (ng/m
stated as comparable to esomeprazole

magnesium.

Data not explicitly provided in a numerical
AUC (ng*himL) format in the available public documents, but
ng*h/m
stated as comparable to esomeprazole

magnesium.

Tmax (h) Not specified.

Source: Adapted from prescribing information. Note: Specific mean values for Cmax and AUC
for the strontium salt are not detailed in the provided search results, but their comparability to
the magnesium salt is asserted.

Table 2: Representative Bioequivalence Data for Esomeprazole Magnesium 20 mg Enteric-
Coated Tablets in Healthy Chinese Subjects (Fasting Conditions)
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Test Reference ]
. . Geometric
Formulation Formulation . .
Parameter . . Mean Ratio Conclusion
(Geometric (Geometric
(90% CiI)
Mean) Mean)
87.92%— _ _
Cmax (ng/mL) - - Bioequivalent
104.36%
87.82%-— -
AUCO-t (ngh/mL) - - Bioequivalent
101.45%
AUCO0-o0 87.99%— , _
- - Bioequivalent
(ngh/mL) 101.54%

Source: Adapted from a bioequivalence study on esomeprazole magnesium formulations.[6]
This table illustrates the typical acceptance criteria for bioequivalence.

Potential Effects of the Strontium lon on Bone
Metabolism

The potential for strontium to affect bone is well-documented, primarily from extensive research
on strontium ranelate, a medication used to treat osteoporosis. Strontium ranelate has a dual
mode of action: it simultaneously stimulates bone formation and inhibits bone resorption.[7][8]
However, it is critical to contextualize these findings with the significantly lower dose of
strontium in esomeprazole strontium.

Strontium Dose Comparison

o Esomeprazole Strontium (49.3 mg capsule, equivalent to 40 mg esomeprazole): Delivers
approximately 5.09 mg of elemental strontium per day.[3]

o Strontium Ranelate (Protelos®): Delivers 682 mg of elemental strontium per day.[3]

The dose of strontium in esomeprazole strontium is more than 130-fold lower than the
therapeutic dose for osteoporosis.
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Mechanisms of Strontium Action on Bone Cells (High-
Dose Context)

Studies with strontium ranelate have elucidated several signaling pathways through which
strontium exerts its effects on bone cells.

o Stimulation of Bone Formation: Strontium acts as an agonist on the calcium-sensing receptor
(CaSR) in osteoblasts, which is thought to trigger downstream signaling cascades, including
the ERK1/2 pathway, leading to increased osteoblast proliferation and differentiation.[9]

« Inhibition of Bone Resorption: Strontium can modulate the RANKL/OPG signaling pathway in
osteoblasts. It has been shown to increase the expression of osteoprotegerin (OPG), a
decoy receptor for RANKL, and decrease the expression of RANKL itself.[10][11] This shift in
the OPG/RANKL ratio leads to reduced osteoclast differentiation and activity, thus
decreasing bone resorption.[10][11]

Table 3: Effects of Strontium Ranelate (2g/day) on Bone Turnover Markers in Postmenopausal
Women with Osteoporosis (SOTI Trial)

Change in Strontium Ranelate Group vs.

Bone Turnover Marker
Placebo (at 3 months)

Bone-Specific Alkaline Phosphatase (BSAP)

) A 8.1% increase (p<0.001)
(Formation)

Serum C-telopeptide cross-links (CTX)
] v 12.2% decrease (p<0.001)
(Resorption)

Source: SOTI (Spinal Osteoporosis Therapeutic Intervention) trial data.[9]

Non-Clinical Bone Safety Evaluation of Esomeprazole
Strontium

In non-clinical studies reviewed by the FDA, juvenile rat toxicity studies were conducted with
both esomeprazole strontium and esomeprazole magnesium. At very high doses (34 to 57
times the maximum recommended human dose), changes in bone morphology, such as
decreased femur weight and length, were observed with both salt forms.[4] The nonclinical
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reviewer concluded that these effects did not reflect specific strontium-related bone toxicity, as
they also occurred with esomeprazole magnesium, and that the strontium doses in these
studies were too low to expect adverse effects on bone mineralization.[3] The FDA's Division of
Bone, Reproductive and Urologic Products (DBRUP) concluded that the proposed pediatric
doses of esomeprazole strontium should not cause strontium-related bone changes, based
on available nonclinical data and the established minimum risk level (MRL) for strontium.[3]

Experimental Protocols

The methodologies for key experiments cited in the literature on strontium's effects on bone
cells are detailed below.

In Vitro Osteoblast Culture and Treatment

o Cell Source: Primary osteoblasts are typically isolated from the calvaria of neonatal rats or
mice.[12]

e Cell Culture: Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C in Dulbecco's
Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics,
dexamethasone, (-glycerophosphate, and ascorbate to induce osteogenic differentiation.[12]

e Strontium Treatment: Strontium, in the form of strontium chloride or strontium ranelate, is
added to the culture medium at concentrations ranging from 1 uM to 1 mM for a specified
duration, typically up to 14 days, with regular medium changes.[12]

Alkaline Phosphatase (ALP) Activity Assay

e Purpose: To assess early osteoblast differentiation.
e Procedure:
o After the treatment period, cells are washed with phosphate-buffered saline (PBS).

o Cells are lysed using a lysis buffer (e.g., 0.1 M glycine, 1 mM MgCI2, 1 wt% Triton X-100
in PBS).[2]

o The cell lysate is incubated with an ALP activity reagent (e.g., p-nitrophenyl phosphate).
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o The conversion of the substrate is measured spectrophotometrically at 405 nm.[2]

o ALP activity is typically normalized to the total protein content of the cell lysate.

RANKL and OPG Gene Expression Analysis

o Purpose: To evaluate the effect of strontium on key regulators of osteoclastogenesis.
e Procedure:
o Osteoblasts are cultured and treated with strontium as described above.

Total RNA is extracted from the cells using a reagent like TRIzol.[13]

[e]

o

The RNA is reverse-transcribed into complementary DNA (CDNA).

Quantitative real-time polymerase chain reaction (QPCR) is performed using specific

[¢]

primers for RANKL, OPG, and a housekeeping gene for normalization.[14]

[¢]

The relative gene expression is calculated to determine the change in RANKL and OPG
MRNA levels.

Measurement of Bone Turnover Markers in Clinical Trials

e Purpose: To assess the systemic effects of a drug on bone formation and resorption in
humans.

e Markers:

o Bone Formation: Serum bone-specific alkaline phosphatase (BSAP) and procollagen type
I N-terminal propeptide (P1NP).[15][16]

o Bone Resorption: Serum C-terminal telopeptide of type | collagen (CTX) and urinary N-
terminal telopeptide of type I collagen (NTX).[15][17]

o Methodology:

o Blood and/or urine samples are collected from study participants at baseline and at
specified time points during the treatment period.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.mdpi.com/2077-0375/11/8/624
https://www.med.kobe-u.ac.jp/journal/contents/53/25.pdf
https://www.researchgate.net/figure/Gene-expression-analysis-of-RANKL-OPG-and-OPG-RANKL-by-real-time-PCR-for-osteoblasts_fig3_376781393
https://pubmed.ncbi.nlm.nih.gov/19190842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822833/
https://pubmed.ncbi.nlm.nih.gov/19190842/
https://academic.oup.com/edrv/article/44/3/417/6889555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Markers are measured using validated immunoassays, such as enzyme-linked
immunosorbent assays (ELISA) or automated chemiluminescence assays.[17][18]

o Changes from baseline and differences between treatment and placebo groups are
statistically analyzed.[9]

Visualizations: Signaling Pathways and Workflows
Signaling Pathways of Strontium in Bone Cells

The following diagrams illustrate the key signaling pathways implicated in the action of
strontium on osteoblasts and osteoclasts, primarily derived from studies on strontium ranelate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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